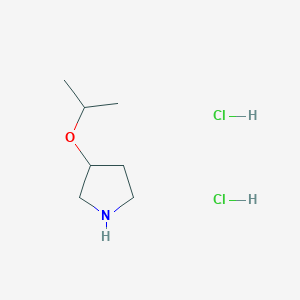
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an azepane ring, which is a seven-membered nitrogen-containing ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3,5-trimethylpyrazole with an azepane derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine
- (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Uniqueness
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane is unique due to its combination of a pyrazole ring with an azepane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds .
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
2-(1,3,5-trimethylpyrazol-4-yl)azepane |
InChI |
InChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)11-7-5-4-6-8-13-11/h11,13H,4-8H2,1-3H3 |
InChI-Schlüssel |
TYEYEGUXCAFYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


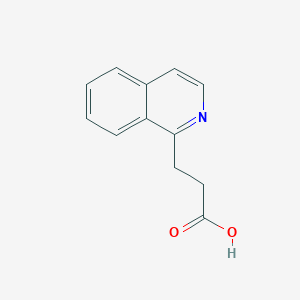


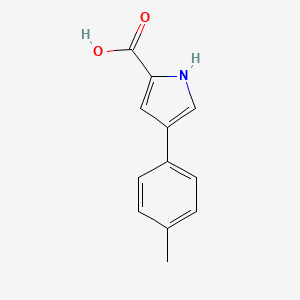
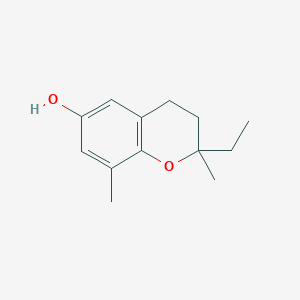
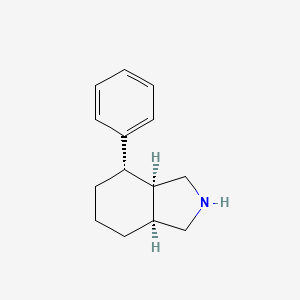
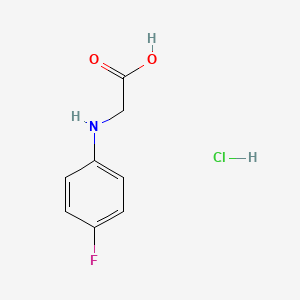
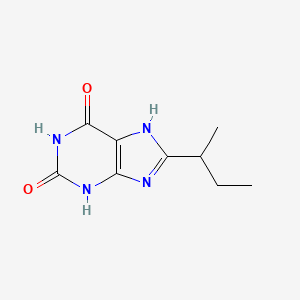

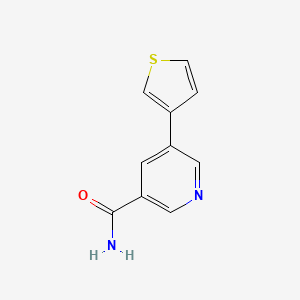
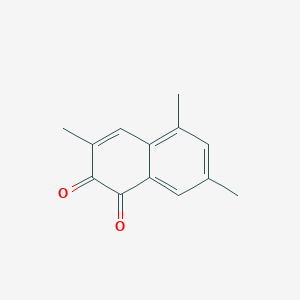
![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
